1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-
CAS No.: 651335-06-7
Cat. No.: VC16812450
Molecular Formula: C20H20ClFN2O2S
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651335-06-7 |
|---|---|
| Molecular Formula | C20H20ClFN2O2S |
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)sulfonyl-6-fluoro-1-(piperidin-2-ylmethyl)indole |
| Standard InChI | InChI=1S/C20H20ClFN2O2S/c21-17-6-1-2-7-19(17)27(25,26)20-13-24(12-15-5-3-4-10-23-15)18-11-14(22)8-9-16(18)20/h1-2,6-9,11,13,15,23H,3-5,10,12H2 |
| Standard InChI Key | ZICSPZDMMIIAIY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4Cl |
Introduction
1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)- is a complex organic compound belonging to the indole family. It features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The molecular formula for this compound is C20H20ClFN2O2S, with a molecular weight of approximately 406.9 g/mol .
Biological Activities and Potential Therapeutic Applications
Preliminary studies indicate that 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)- may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound interacts with specific molecular targets within biological systems, potentially binding to receptors or enzymes and modulating their activity. Further research is necessary to fully elucidate these mechanisms and confirm its therapeutic potential.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps, although detailed procedures are not widely documented in the available literature. Generally, the synthesis of indole derivatives involves reactions such as the Fisher indole synthesis or other methods tailored to introduce specific functional groups.
Comparison with Similar Compounds
Several compounds share structural similarities with 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluoroindole | Fluorine at position 5 | Simpler structure; less complex reactivity |
| Sulfanilamide | Sulfonamide group | Primarily antibacterial activity |
| Indomethacin | Indole structure with acetic acid | Strong anti-inflammatory properties |
Research Findings and Future Directions
While the compound shows promise in anticancer research, comprehensive studies are needed to explore its full potential. The interactions with biological systems suggest that it could be a valuable candidate for drug development, particularly in targeting specific pathways involved in cancer progression.
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